Enantiomeric Purity: Single (S)-Enantiomer vs. Racemic Mixture
The target compound (CAS 134452-27-0) is specified as the single (S)-enantiomer with a defined stereochemical configuration (InChIKey: CJZKCAOONBGODS-NSHDSACASA-N), whereas the commonly listed alternative CAS 134340-62-8 represents the racemic mixture containing both (R)- and (S)-enantiomers in a 1:1 ratio [1]. The (S)-configuration is confirmed by the InChIKey stereochemical layer, which distinguishes it unambiguously from the (R)-enantiomer and the racemate [1].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | 100% (S)-enantiomer (single stereoisomer, CAS 134452-27-0, InChIKey CJZKCAOONBGODS-NSHDSACASA-N) |
| Comparator Or Baseline | Racemic mixture: 50% (S) + 50% (R) (CAS 134340-62-8, InChIKey CJZKCAOONBGODS-UHFFFAOYSA-N) |
| Quantified Difference | 100% enantiomeric excess (ee) for the (S)-enantiomer; the racemate has 0% ee by definition |
| Conditions | Identity defined by CAS registry, InChIKey stereochemical layer, and IUPAC nomenclature |
Why This Matters
For asymmetric synthesis applications, the 100% ee specification eliminates the need for chiral resolution steps and ensures stereochemical fidelity in downstream products, directly reducing synthetic step count and improving overall yield.
- [1] Molaid. (S)-N-tosyl-α'-methyl-α-furfuryl amine, CAS 134452-27-0. Compound Data Sheet. Available at: https://www.molaid.com/MS_2834017 (Accessed 2026-04-30). View Source
